Cas no 1566962-85-3 (Ethyl 5-sulfanylthiophene-3-carboxylate)

Ethyl 5-sulfanylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-sulfanylthiophene-3-carboxylate
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- MDL: MFCD26842024
- Inchi: 1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3
- InChI Key: MMBFGVYNMPPBIV-UHFFFAOYSA-N
- SMILES: C1SC(S)=CC=1C(OCC)=O
Ethyl 5-sulfanylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8885-4564-0.25g |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95% | 0.25g |
$339.0 | 2023-09-05 | |
Life Chemicals | F8885-4564-0.5g |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95% | 0.5g |
$610.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145025-250mg |
Ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 97% | 250mg |
¥3520.00 | 2023-11-21 | |
Fluorochem | 520646-1g |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95.0% | 1g |
£1,867.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145025-100mg |
Ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 97% | 100mg |
¥2541.00 | 2023-11-21 | |
A2B Chem LLC | AY09001-1mg |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95% | 1mg |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AY09001-5mg |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95% | 5mg |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AY09001-50mg |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95% | 50mg |
$504.00 | 2024-04-20 | |
TRC | E288536-500mg |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 500mg |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F8885-4564-2.5g |
ethyl 5-sulfanylthiophene-3-carboxylate |
1566962-85-3 | 95% | 2.5g |
$2196.0 | 2023-09-05 |
Ethyl 5-sulfanylthiophene-3-carboxylate Related Literature
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on Ethyl 5-sulfanylthiophene-3-carboxylate
Recent Advances in the Application of Ethyl 5-sulfanylthiophene-3-carboxylate (CAS: 1566962-85-3) in Chemical Biology and Pharmaceutical Research
Ethyl 5-sulfanylthiophene-3-carboxylate (CAS: 1566962-85-3) has emerged as a promising compound in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting various diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.
One of the key areas of interest is the role of Ethyl 5-sulfanylthiophene-3-carboxylate in the synthesis of thiophene-based derivatives, which are known for their diverse pharmacological activities. Recent publications have demonstrated its utility in the construction of heterocyclic scaffolds that exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the successful incorporation of this compound into a series of thiophene-3-carboxamide derivatives, which showed significant inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli.
In addition to its antimicrobial potential, Ethyl 5-sulfanylthiophene-3-carboxylate has been investigated for its role in cancer therapy. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored its use as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases involved in tumor progression. The researchers found that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms, suggesting its potential as a lead compound for anticancer drug development.
The compound's unique chemical structure, featuring a sulfanyl group at the 5-position of the thiophene ring, has also attracted attention in the field of chemical biology. Researchers have utilized this functional group for site-specific modifications, enabling the development of probes for studying protein-ligand interactions. A recent study in ACS Chemical Biology (2023) described the use of Ethyl 5-sulfanylthiophene-3-carboxylate as a key intermediate in the synthesis of fluorescent probes for imaging cellular processes, highlighting its versatility beyond traditional pharmaceutical applications.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of Ethyl 5-sulfanylthiophene-3-carboxylate derivatives. Recent research has focused on improving the bioavailability and metabolic stability of these compounds through structural modifications. For example, a 2023 publication in European Journal of Medicinal Chemistry reported the development of prodrug strategies to enhance the delivery of thiophene-based therapeutics derived from this compound.
In conclusion, Ethyl 5-sulfanylthiophene-3-carboxylate (CAS: 1566962-85-3) represents a valuable scaffold in modern drug discovery and chemical biology. Its applications span from antimicrobial and anticancer agent development to chemical probe design, demonstrating its broad utility in biomedical research. Future studies should focus on further elucidating its mechanism of action and expanding its therapeutic potential through innovative synthetic approaches.
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